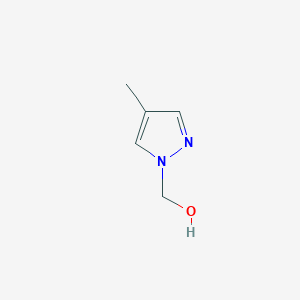

(4-methyl-1H-pyrazol-1-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-methyl-1H-pyrazol-1-yl)methanol is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-methyl-1H-pyrazol-1-yl)methanol typically involves the reaction of 4-methyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrazole nitrogen to the carbonyl carbon of formaldehyde, followed by proton transfer to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form (4-methyl-1H-pyrazol-1-yl)methane.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: 4-methyl-1H-pyrazole-1-carboxaldehyde or 4-methyl-1H-pyrazole-1-carboxylic acid.

Reduction: (4-methyl-1H-pyrazol-1-yl)methane.

Substitution: Various substituted pyrazoles depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives, including (4-methyl-1H-pyrazol-1-yl)methanol, exhibit promising anti-inflammatory and analgesic effects. A study focused on synthesizing novel pyrazolone derivatives found that compounds with pyrazole structures demonstrated significant anti-inflammatory activity while being non-ulcerogenic compared to traditional NSAIDs like phenylbutazone .

Key Findings:

- The presence of acidic groups enhances anti-inflammatory activity.

- Ester derivatives were found to be safer alternatives with lower side effects.

Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit enzymes associated with metabolic syndromes. Specifically, it has shown potential in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating conditions such as type 2 diabetes and hypertension .

Case Study:

A patent discusses the use of pyrazole derivatives for treating metabolic disorders, highlighting their role in managing insulin resistance and cardiovascular diseases .

Synthesis of Functional Materials

The unique properties of this compound make it a candidate for developing functional materials. Its ability to form coordination complexes can be leveraged in creating new materials with specific electronic or optical properties.

Research Example:

Studies have explored the synthesis of metal-organic frameworks (MOFs) using pyrazole derivatives, which can be utilized in catalysis and gas storage applications. The incorporation of this compound into these frameworks has shown enhanced stability and selectivity .

Pesticidal Activity

Emerging research suggests that this compound may have applications in agrochemicals, particularly as a pesticide or herbicide. Its structural similarity to known agricultural chemicals positions it as a potential candidate for developing new pest control agents.

Findings:

Experimental results indicate that pyrazole derivatives can exhibit herbicidal activity against various weed species, suggesting their utility in sustainable agriculture practices .

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and analgesic agents | Non-ulcerogenic; better GIT tolerance than traditional NSAIDs |

| Enzyme inhibition | Potential treatment for metabolic syndrome | |

| Material Science | Development of functional materials | Enhanced stability in metal-organic frameworks |

| Agricultural Applications | Pesticidal activity | Effective against various weed species |

Wirkmechanismus

The mechanism of action of (4-methyl-1H-pyrazol-1-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions.

Vergleich Mit ähnlichen Verbindungen

(1-methyl-1H-pyrazol-4-yl)methanol: Similar structure but with the methyl group at the 1-position.

(3,5-dimethyl-1H-pyrazol-1-yl)methanol: Contains additional methyl groups at the 3 and 5 positions.

(1H-pyrazol-1-yl)methanol: Lacks the methyl group at the 4-position.

Uniqueness: (4-methyl-1H-pyrazol-1-yl)methanol is unique due to the specific positioning of the methyl and hydroxymethyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

(4-methyl-1H-pyrazol-1-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C5H8N2O

- Molecular Weight : 112.13 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with a pyrazole core can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The mechanism involves the modulation of prostaglandin synthesis, leading to reduced inflammation and pain perception.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Control | 0 | 0 |

| This compound | 65 | 80 |

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, as indicated by DPPH assay results. This activity is attributed to the presence of the pyrazole ring, which stabilizes free radicals.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 85 |

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as COX and lipoxygenase.

- Antioxidant Mechanism : By donating electrons, it neutralizes free radicals, thereby protecting cellular components from oxidative stress.

- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and apoptosis, enhancing cellular defense mechanisms.

Study on Anti-inflammatory Effects

In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory effects. The results showed a significant reduction in paw edema in rats compared to the control group.

Results Summary :

- Control Group Edema : 2.5 cm

- Treatment Group Edema : 0.8 cm

Study on Antioxidant Potential

Another study focused on the antioxidant potential of the compound using a liver model exposed to oxidative stress. The administration of this compound resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation.

| Group | MDA Levels (nmol/g tissue) |

|---|---|

| Control | 12.5 |

| Treatment | 5.3 |

Eigenschaften

IUPAC Name |

(4-methylpyrazol-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-5-2-6-7(3-5)4-8/h2-3,8H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSHPSMVUVILLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.